Home > Products > Screening Compounds P59974 > Dihydrostreptomycin (sulfate)
Dihydrostreptomycin (sulfate) -

Dihydrostreptomycin (sulfate)

Catalog Number: EVT-10931705
CAS Number:
Molecular Formula: C40H90N14O39S3
Molecular Weight: 1487.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dihydrostreptomycin sulfate is a semisynthetic aminoglycoside antibiotic derived from streptomycin. It is primarily used in veterinary medicine and has been associated with various side effects, including ototoxicity in humans. The United States Food and Drug Administration has withdrawn its approval for human use due to safety concerns. Dihydrostreptomycin sulfate is classified under the broader category of aminocyclitol glycosides, which are organic compounds characterized by their glycosidic linkages to carbohydrate moieties.

Source and Classification

Dihydrostreptomycin sulfate is synthesized from streptomycin, which is produced by the bacterium Streptomyces griseus. The compound belongs to the class of aminoglycoside antibiotics, which inhibit bacterial protein synthesis. It is classified as a small molecule in chemical taxonomy, specifically categorized as an organooxygen compound with further classifications as carbohydrates and carbohydrate conjugates.

Synthesis Analysis

Methods and Technical Details

The synthesis of dihydrostreptomycin sulfate involves several steps:

  1. Acid Treatment: Streptomycin fermentation broth undergoes acid treatment to precipitate impurities.
  2. Ion Exchange: The treated broth is passed through weak-acid cation-exchange resins to isolate streptomycin.
  3. Hydrogenation: Streptomycin is hydrogenated using reducing agents such as sodium borohydride, converting it into dihydrostreptomycin.
  4. Purification: The product is purified using macropore primary amine resins and activated carbon treatments, followed by ultrafiltration and spray drying to yield dihydrostreptomycin sulfate with high purity levels .
Molecular Structure Analysis

Structure and Data

Dihydrostreptomycin sulfate has a complex molecular structure characterized by multiple functional groups:

  • Chemical Formula: C42H88N14O36S3C_{42}H_{88}N_{14}O_{36}S_{3}
  • Molecular Weight: Average 1461.41 g/mol
  • IUPAC Name: bis(N-[(1S,2R,3R,4S,5R,6R)-3-carbamimidamido...]) tris(sulfuric acid)
  • CAS Number: 5490-27-7
  • Structural Features: The molecule consists of two deoxystreptamine units linked to various sugar moieties .
Chemical Reactions Analysis

Reactions and Technical Details

Dihydrostreptomycin sulfate participates in various chemical reactions typical for aminoglycosides:

  1. Hydrolysis: Under acidic or basic conditions, dihydrostreptomycin can hydrolyze, leading to the breakdown of its glycosidic bonds.
  2. Reduction: It can undergo reduction reactions that modify its functional groups, enhancing its antibacterial activity or altering its pharmacokinetics.
  3. Formation of Salts: Dihydrostreptomycin sulfate can form salts with various acids, affecting its solubility and bioavailability .
Mechanism of Action

Dihydrostreptomycin exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This action disrupts the translation process, leading to the production of nonfunctional proteins and ultimately resulting in bacterial cell death. Its effectiveness is particularly noted against aerobic Gram-negative bacteria.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder or suspension.
  • Solubility: Water solubility is approximately 16 mg/mL at room temperature.
  • pH: Generally neutral; specific pH data may vary based on formulation.

Chemical Properties

  • Stability: Sensitive to heat and light; should be stored in a cool, dark place.
  • Decomposition Temperature: Specific data on decomposition temperature are not readily available but should be handled with care.

Relevant data include:

  • Hydrogen Bond Donor Count: 15
  • Hydrogen Bond Acceptor Count: 19
  • Polar Surface Area: 334.59 Ų .
Applications

Historical Context and Development

Discovery and Early Applications in Antimicrobial Therapy

Dihydrostreptomycin was first isolated as a derivative of streptomycin, itself discovered in 1943 as a fermentation product of the actinomycete Streptomyces griseus [2] [4]. Its bactericidal properties stem from its aminoglycoside structure, characterized by glycosidic linkages between streptidine and streptose sugars [6]. Early clinical trials positioned dihydrostreptomycin as a broad-spectrum antibiotic active against aerobic gram-negative bacteria and Mycobacterium tuberculosis [1] [4]. It functioned by binding irreversibly to the S12 protein of the bacterial 30S ribosomal subunit, disrupting protein synthesis initiation and causing misreading of genetic code [1] [6]. This mechanism offered a critical therapeutic advantage during the mid-20th century tuberculosis pandemic, where it was frequently administered alongside isoniazid or rifampin [4].

Table 1: Key Properties of Early Aminoglycosides

AntibioticSource OrganismPrimary Target PathogensYear of Discovery
StreptomycinStreptomyces griseusMycobacterium tuberculosis, Gram-negative bacteria1943
DihydrostreptomycinChemical modification of streptomycinSame as streptomycinLate 1940s
NeomycinStreptomyces fradiaeTopical infections1949

Transition from Clinical to Veterinary and Agricultural Use

By the 1960s, dihydrostreptomycin’s clinical use declined due to emerging safety concerns, particularly irreversible ototoxicity [1] [6]. This prompted its repositioning for veterinary applications, where its efficacy against bacterial pathogens in livestock justified continued use. Key developments included:

  • Leptospirosis Control: A 1994 field study demonstrated that a single intramuscular injection (25 milligrams per kilogram body weight) eliminated urinary shedding of Leptospira interrogans serovar hardjobovis in naturally infected dairy cows within one week [5]. This established dihydrostreptomycin as a gold-standard therapy for bovine leptospirosis.
  • Mastitis Formulations: Combination products with procaine penicillin gained widespread adoption for dry cow therapy. For example, intramammary infusions containing dihydrostreptomycin sulfate (1 gram per dose) effectively reduced Staphylococcus aureus infections during the dry period [9]. Regulatory agencies approved these formulations with strict milk and meat withdrawal periods (e.g., 60 days pre-slaughter) [9].
  • Agricultural Restrictions: While initially used for plant diseases like fireblight, regulatory agencies imposed restrictions due to antibiotic resistance concerns. The Environmental Protection Agency limited applications to specific crops (e.g., pome fruits) with tolerance thresholds of 0.25 parts per million [2].

Regulatory Shifts and Food and Drug Administration Withdrawal: Implications for Research

The Food and Drug Administration initiated a systematic withdrawal of dihydrostreptomycin from human medicine in the late 20th century, culminating in its formal exclusion from pharmacy compounding under Section 503A of the Federal Food, Drug, and Cosmetic Act in 1998 [3]. This action was based on conclusive evidence of ototoxicity and the availability of safer alternatives [1] [3]. Key regulatory milestones include:

  • 1998 Federal Register Listing: Dihydrostreptomycin was designated as a drug product withdrawn for safety reasons, prohibiting its use in compounded medications [3].
  • Veterinary Market Phaseout: In 2017, the Food and Drug Administration withdrew approval for bulk dihydrostreptomycin sulfate (under New Animal Drug Application 065-291) at the manufacturer’s request, citing discontinuation of production [8].
  • Research Implications: These withdrawals redirected scientific focus toward two areas:
  • Residue Detection: Development of high-performance liquid chromatography methods to monitor tissue residues in food animals, achieving quantitation limits of 400 micrograms per kilogram in muscle, liver, and kidney [7].
  • Mechanistic Toxicology: Investigations into the molecular basis of ototoxicity, revealing preferential hair cell damage via mitochondrial reactive oxygen species generation and transient receptor potential channel uptake [1].

Table 2: Regulatory Timeline for Dihydrostreptomycin

YearRegulatory ActionJurisdictionPrimary Rationale
1970s–1980sRestricted human useUnited StatesOtotoxicity risk
1998Listed as withdrawn for safetyUnited StatesSection 503A compliance
2017New Animal Drug Application withdrawalUnited StatesMarket discontinuation

Properties

Product Name

Dihydrostreptomycin (sulfate)

IUPAC Name

2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;trihydrate

Molecular Formula

C40H90N14O39S3

Molecular Weight

1487.4 g/mol

InChI

InChI=1S/2C20H39N7O12.3H2O4S.3H2O/c2*1-4-20(35,3-28)14(38-16-7(25-2)10(31)12(33)15(34)39-16)17(36-4)37-13-6(27-19(23)24)8(29)5(26-18(21)22)9(30)11(13)32;3*1-5(2,3)4;;;/h2*4-17,25,28-35H,3H2,1-2H3,(H4,21,22,26)(H4,23,24,27);3*(H2,1,2,3,4);3*1H2/t2*4-,5+,6-,7-,8+,9-,10-,11+,12+,13+,14-,15+,16+,17-,20+;;;;;;/m00....../s1

InChI Key

CPCGVKYBYKKTBF-VPKRTVRWSA-N

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)O)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)O)O)O)NC)(CO)O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)NC)(CO)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)NC)(CO)O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.